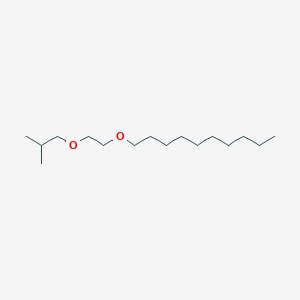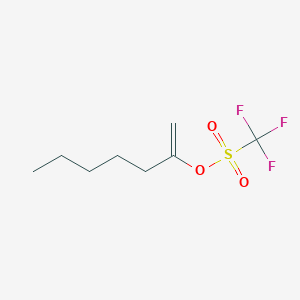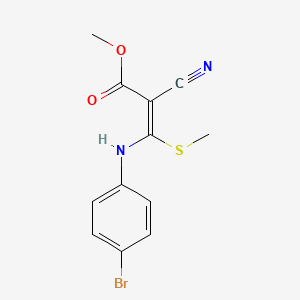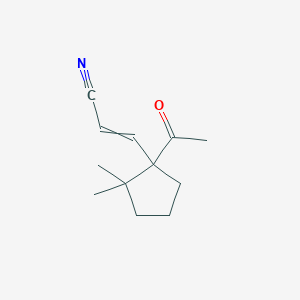
1-Decyloxy-2-isobutoxy-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a decyloxy group and an isobutoxy group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decyloxy-2-isobutoxy-ethane can be synthesized through a multi-step process involving the reaction of decanol and isobutanol with ethylene oxide. The reaction typically requires the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the ether bonds. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts, such as metal oxides, can further enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-Decyloxy-2-isobutoxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Decyloxy-2-isobutoxy-ethane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Decyloxy-2-methoxy-ethane
- 1-Decyloxy-2-ethoxy-ethane
- 1-Decyloxy-2-propoxy-ethane
Comparison: 1-Decyloxy-2-isobutoxy-ethane is unique due to its specific combination of decyloxy and isobutoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
101433-24-3 |
|---|---|
Molekularformel |
C16H34O2 |
Molekulargewicht |
258.44 g/mol |
IUPAC-Name |
1-[2-(2-methylpropoxy)ethoxy]decane |
InChI |
InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)3/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
ZUTCLEJACBHLOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

